molecular formula C23H26ClNO3 B13782049 4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride CAS No. 67238-87-3

4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride

Cat. No.: B13782049
CAS No.: 67238-87-3
M. Wt: 399.9 g/mol
InChI Key: WDHDAHQXSMVLOW-UHFFFAOYSA-N
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Description

4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride is a synthetic compound that belongs to the flavone class of chemicals. Flavones are a group of polyphenolic compounds known for their diverse biological activities. This particular compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring is significant as it is a common structural motif in many pharmacologically active compounds .

Preparation Methods

The synthesis of 4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions .

Chemical Reactions Analysis

4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives .

Mechanism of Action

Biological Activity

4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride is a synthetic derivative of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H28ClNO3 and a molecular weight of 413.9 g/mol. Its unique structure includes a methoxy group at the 4'-position and a piperidinomethyl substituent at the 3'-position of the flavone backbone, contributing to its biological properties.

Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. Studies indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Research has shown that flavonoids can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structure allows it to interact with these enzymes effectively. For instance, studies have highlighted that flavonoids with specific hydroxyl substitutions can significantly suppress COX-2 transcriptional activity, suggesting that this compound may also exhibit similar inhibitory effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various flavonoids, including derivatives like this compound. In vitro assays demonstrated that this compound has antiproliferative effects against a range of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer cells .

Table 1: Summary of Biological Activities

Activity Mechanism References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 and LOX
AnticancerInduction of apoptosis; cell cycle arrest

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of several flavonoids, including this compound, it was found that this compound exhibited strong inhibition against various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating its potential as an effective anticancer agent .

Properties

CAS No.

67238-87-3

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

IUPAC Name

2-[4-methoxy-3-(piperidin-1-ium-1-ylmethyl)phenyl]-3-methylchromen-4-one;chloride

InChI

InChI=1S/C23H25NO3.ClH/c1-16-22(25)19-8-4-5-9-21(19)27-23(16)17-10-11-20(26-2)18(14-17)15-24-12-6-3-7-13-24;/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3;1H

InChI Key

WDHDAHQXSMVLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCCCC4.[Cl-]

Origin of Product

United States

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